molecular formula C24H24N2O5 B1208235 Tolmetin glycinamide CAS No. 87344-05-6

Tolmetin glycinamide

Cat. No.: B1208235
CAS No.: 87344-05-6
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
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Description

Tolmetin glycinamide is a derivative of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and juvenile arthritis . This compound is formed by the conjugation of tolmetin with glycine, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties.

Safety and Hazards

People who take NSAIDs such as Tolmetin may have a higher risk of having a heart attack or a stroke . These events may happen without warning and may cause death. This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as Tolmetin may also cause ulcers, bleeding, or holes in the stomach or intestine .

Biochemical Analysis

Biochemical Properties

Tolmetin glycinamide plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase (COX), specifically inhibiting COX-1 and COX-2, which are crucial for the conversion of arachidonic acid to prostaglandins. These interactions result in reduced inflammation and pain. Additionally, this compound may interact with other biomolecules, including various proteins involved in inflammatory pathways, thereby modulating their activity and contributing to its anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and pain. For instance, by inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby decreasing inflammation and pain. This compound also affects gene expression related to inflammatory responses, potentially altering the expression of genes involved in cytokine production and other inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may influence other molecular pathways by interacting with various biomolecules, such as proteins and enzymes involved in inflammatory responses. These interactions can result in enzyme inhibition or activation, ultimately modulating the inflammatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its efficacy in reducing inflammation and pain. Prolonged exposure or degradation of the compound may lead to diminished effects or potential adverse reactions. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher dosages. These findings highlight the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into active and inactive metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels may impact its therapeutic outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions influence the compound’s localization and bioavailability, ultimately affecting its therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tolmetin glycinamide typically involves the reaction of tolmetin with glycine under specific conditions. One common method involves the use of acetonitrile as a solvent and coumarin as an internal standard . The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction and ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tolmetin glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various tolmetin derivatives with modified pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugation with glycine, which may alter its pharmacokinetic and pharmacodynamic properties compared to tolmetin. This modification can potentially enhance its therapeutic effects and reduce side effects.

Properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we quantify Tolmetin glycinamide in biological samples?

A1: A reliable method for quantifying this compound in human plasma involves High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) []. This method utilizes acetonitrile extraction and a C8 column for chromatographic separation, achieving a detection limit of 0.5 µg/ml for this compound. This method has been validated for accuracy, precision, and linearity, making it suitable for pharmacokinetic studies, including bioequivalence trials [].

Q2: What is the relationship between Amtolmetin guacil and this compound?

A2: this compound is an active metabolite of Amtolmetin guacil [, ]. Amtolmetin guacil is a prodrug that is metabolized in the body to release Tolmetin, another active metabolite, and this compound. Improved synthesis methods for Amtolmetin guacil have been developed utilizing Tolmetin sodium as a starting material and involve a reaction step to produce this compound as an intermediate compound [].

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